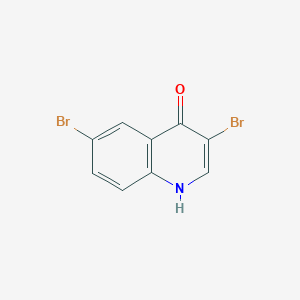

3,6-Dibromo-4-hydroxyquinoline

Description

BenchChem offers high-quality 3,6-Dibromo-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKUVZZMSAFTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576192 | |

| Record name | 3,6-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857758-88-4 | |

| Record name | 3,6-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3,6-Dibromo-4-hydroxyquinoline

Part 1: Executive Technical Summary[1]

3,6-Dibromo-4-hydroxyquinoline (CAS 857758-88-4) represents a critical halogenated scaffold in the synthesis of bioactive quinoline derivatives.[1] Functioning primarily as a high-value intermediate, its structural utility lies in the orthogonal reactivity of its bromine substituents: the C6-bromine offers a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C3-bromine serves as a site for nucleophilic displacement or further metallation. This dual-functionalization potential makes it indispensable in the development of PI3K/mTOR kinase inhibitors, antimalarials, and virulence-attenuating antimicrobial agents.

This guide provides a rigorous analysis of the molecule's physicochemical properties, a validated synthetic workflow based on the Gould-Jacobs reaction and subsequent electrophilic halogenation, and a strategic overview of its application in Structure-Activity Relationship (SAR) studies.[1]

Part 2: Physicochemical Identity & Properties[1][2]

The following data consolidates experimental and predicted values to establish a baseline for identification and quality control.

| Property | Specification | Technical Note |

| CAS Number | 857758-88-4 | Primary identifier.[1][2][3] |

| IUPAC Name | 3,6-Dibromoquinolin-4-ol | Often exists in tautomeric equilibrium with 3,6-dibromo-1H-quinolin-4-one. |

| Molecular Formula | C₉H₅Br₂NO | - |

| Molecular Weight | 302.95 g/mol | High halogen content significantly increases lipophilicity (LogP).[1] |

| Appearance | Off-white to pale yellow solid | Coloration deepens upon oxidation or light exposure.[1] |

| Melting Point | >320 °C | High thermal stability due to intermolecular H-bonding (dimer formation).[1] |

| Solubility | DMSO, DMF (High); Water (Low) | Poor aqueous solubility necessitates polar aprotic solvents for reactions.[1] |

| pKa (Predicted) | ~1.21 (OH/NH acidic proton) | The electron-withdrawing bromine atoms significantly increase acidity compared to 4-hydroxyquinoline.[1] |

Part 3: Structural Dynamics & Tautomerism[1]

Understanding the tautomeric equilibrium is vital for reaction planning.[1] In solution, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto) tautomer.[1] This dictates that electrophilic attacks (like bromination) occur at the electron-rich C3 position, while O-alkylation vs. N-alkylation selectivity depends on the base and solvent used.[1]

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, highlighting the activation of the C3 position for bromination.

Part 4: Synthesis & Manufacturing Protocol

The synthesis of 3,6-dibromo-4-hydroxyquinoline is best approached via a stepwise protocol ensuring regioselectivity.[1] Direct bromination of 4-hydroxyquinoline can lead to poly-brominated mixtures.[1] Therefore, a convergent strategy starting from 4-bromoaniline is recommended to install the C6-bromine first, followed by selective C3-bromination.

Step-by-Step Methodology

Phase 1: Scaffold Construction (Gould-Jacobs Reaction)

-

Condensation: React 4-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C (neat or in ethanol).

-

Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C.

Phase 2: Regioselective C3-Bromination

-

Solvation: Dissolve 6-bromo-4-hydroxyquinoline (1.0 eq) in glacial acetic acid (AcOH).

-

Note: If solubility is poor, add a catalytic amount of TFA or heat to 60°C.[1]

-

-

Bromination: Add Bromine (Br₂) (1.05 eq) in AcOH dropwise over 30 minutes.

-

Quenching & Isolation: Pour the reaction mixture into ice-cold water. The product, 3,6-dibromo-4-hydroxyquinoline , will precipitate as a solid.

-

Purification: Filter, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

Figure 2: Stepwise synthetic pathway ensuring regiochemical fidelity.

Part 5: Pharmaceutical Applications & SAR[1][7][8]

The 3,6-dibromo-4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.[1] Its application logic is driven by the distinct roles of its substituents.[1]

-

Kinase Inhibition (PI3K/mTOR): The quinoline core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.[1] The C3-bromine can be displaced to introduce solubilizing groups (e.g., piperazines), while the C6-bromine allows for extension into the hydrophobic pocket via Suzuki coupling.

-

Antimicrobial (Quorum Sensing): Halogenated quinolones disrupt bacterial communication (quorum sensing) by mimicking signal molecules like PQS (Pseudomonas Quinolone Signal), reducing virulence without exerting direct selective pressure for resistance.[1]

Figure 3: Structure-Activity Relationship (SAR) map demonstrating the modular utility of the scaffold.[1]

Part 6: Safety & Handling (GHS Standards)[1]

While specific toxicological data for this derivative is limited, it should be handled as a potent halogenated quinoline.[1]

-

GHS Classification:

-

Handling Protocol: Use a chemical fume hood. Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

-

Storage: Store in a cool, dry place away from light (brominated compounds can be photosensitive).[1]

Part 7: References

-

ChemicalBook. (n.d.).[1] 3,6-DIBROMO-4-HYDROXYQUINOLINE Product Description & CAS 857758-88-4.[1][2][3] Retrieved from [1]

-

Kemcal. (n.d.).[1] CAS 857758-88-4 | 3,6-dibromoquinolin-4-ol.[1][2][3] Retrieved from [1]

-

PubChem. (n.d.).[1] 4-Hydroxyquinoline (Parent Scaffold Data). National Library of Medicine.[1] Retrieved from [1]

-

ACG Publications. (2016).[1][4] Reinvestigation of bromination of 8-substituted quinolines. (Context on quinoline bromination patterns). Retrieved from [1]

-

National University of Pharmacy. (2020).[1] Bromination of quinolin-4(1H)-ones as an efficient strategy. (Mechanistic insight on C3 vs C6 bromination). Retrieved from [1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-4-hydroxyquinoline

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and materials science, the quinoline scaffold stands as a cornerstone of molecular design. Its derivatives have demonstrated a vast spectrum of biological activities, from potent anticancer agents to broad-spectrum antibiotics.[1][2] This guide focuses on a specific, lesser-documented member of this family: 3,6-Dibromo-4-hydroxyquinoline . As direct experimental data for this particular isomer is sparse in readily available literature, this document adopts a dual approach. We will first ground our understanding in the well-characterized properties of the closely related and commercially available 6-Bromo-4-hydroxyquinoline . Subsequently, we will apply established principles of physical organic chemistry to extrapolate and predict the physicochemical characteristics of the 3,6-dibromo analogue. This methodology provides a robust framework for researchers initiating studies on this potentially novel compound, guiding synthesis, characterization, and application development.

Core Molecular Profile: Structure and Tautomerism

At its core, 4-hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 4-quinolinone (or 1H-quinolin-4-one). This equilibrium is fundamental to its chemical behavior, influencing its reactivity, acidity, and hydrogen bonding capabilities. The introduction of two bromine atoms at the 3- and 6-positions significantly modulates these properties through steric and electronic effects.

Caption: Tautomeric equilibrium between the quinolone (left) and hydroxyquinoline (right) forms.

Comparative Physicochemical Properties

The following tables summarize the known experimental data for 6-Bromo-4-hydroxyquinoline and provide expert-predicted values for 3,6-Dibromo-4-hydroxyquinoline. These predictions serve as a baseline for initial experimental design.

Table 1: Physicochemical Data for 6-Bromo-4-hydroxyquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [3][4] |

| Molecular Weight | 224.05 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 283 °C (lit.) | [3] |

| Boiling Point | 370.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.83 ± 0.40 (Predicted) | [3] |

| CAS Number | 145369-94-4 | [3][4] |

Table 2: Predicted Physicochemical Properties of 3,6-Dibromo-4-hydroxyquinoline

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₅Br₂NO | Addition of one bromine, loss of one hydrogen. |

| Molecular Weight | 302.95 g/mol | Calculated based on atomic weights. |

| Appearance | Off-white to pale yellow solid | Similar chromophore, potential for slight color deepening. |

| Melting Point | >300 °C | Increased molecular weight and symmetry lead to stronger crystal lattice forces. |

| Solubility | Lower than 6-bromo isomer in polar solvents; slightly increased in nonpolar solvents. | The additional nonpolar bromine atom reduces overall polarity. |

| pKa | ~3.0 - 3.5 | The electron-withdrawing bromine at the 3-position will increase the acidity of the hydroxyl group. |

Synthesis and Purification Strategy

A plausible synthetic route for 3,6-Dibromo-4-hydroxyquinoline can be conceptualized based on established quinoline syntheses, such as the Conrad-Limpach reaction, followed by a directed bromination step.

Caption: Proposed synthetic workflow for 3,6-Dibromo-4-hydroxyquinoline.

Experimental Insight: Causality in Synthesis

-

Choice of Starting Material: 4-Bromoaniline is selected to directly install the bromine atom at the 6-position of the final quinoline ring.

-

Cyclization Conditions: The high-temperature cyclization in a solvent like diphenyl ether is a standard and effective method for forming the 4-hydroxyquinoline core.[3]

-

Bromination Strategy: The final bromination step targets the electron-rich position 3. The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent are common reagents for this transformation. Careful control of stoichiometry is crucial to prevent further substitution.

Spectroscopic Characterization: A Predictive Analysis

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on the proposed structure, we can predict the key features of its spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be simplified due to the substitution pattern, leaving only three aromatic protons.

-

H-2 Proton: Expected to be a singlet in the δ 8.0-8.5 ppm range. Its downfield shift is due to the deshielding effect of the adjacent nitrogen.

-

H-5 Proton: Expected to be a doublet, coupled to H-7. Predicted to appear around δ 7.8-8.2 ppm.

-

H-7 Proton: Expected to be a doublet of doublets, coupled to H-5 and H-8. Predicted around δ 7.4-7.7 ppm.

-

H-8 Proton: Expected to be a doublet, coupled to H-7. Predicted around δ 7.6-7.9 ppm.

-

OH/NH Proton: A broad singlet, chemical shift highly dependent on solvent and concentration, likely >10 ppm in DMSO-d₆.

¹³C NMR Spectroscopy

The spectrum will show 9 distinct carbon signals. Key predicted shifts include the C=O carbon (from the quinolone tautomer) around 170-180 ppm and the C-Br carbons, which will be shifted downfield.

Infrared (IR) Spectroscopy

-

O-H/N-H Stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl/amine group in the solid state.

-

C=O Stretch: A strong absorption around 1620-1660 cm⁻¹, indicative of the quinolone tautomer.

-

C=C and C=N Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), the mass spectrum will exhibit a characteristic M, M+2, M+4 pattern with an intensity ratio of approximately 1:2:1. The exact mass would be a powerful tool for confirming the elemental composition. For C₉H₅⁷⁹Br₂NO, the expected monoisotopic mass is approximately 300.87 Da.

Experimental Protocols for Physicochemical Determination

To move from prediction to empirical data, rigorous experimental protocols are required.

Protocol: Determination of Melting Point

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Use a rapid heating rate (10-20 °C/min) for a coarse measurement. For the precise measurement, repeat with a fresh sample, heating rapidly to ~20 °C below the coarse melting point, then reduce the heating rate to 1-2 °C/min.

-

Reporting: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. For a pure compound, this range should be narrow (<2 °C).

Protocol: Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, DMSO, dichloromethane, hexane).

-

Procedure: To a vial, add a known mass (e.g., 10 mg) of the compound. Add the selected solvent dropwise with constant agitation (vortexing) at a controlled temperature (e.g., 25 °C).

-

Observation: Continue adding solvent until the solid is completely dissolved.

-

Quantification: Calculate the solubility in mg/mL. Classify qualitatively (e.g., soluble, sparingly soluble, insoluble) based on standard thresholds (e.g., USP solubility criteria).

-

Insight: Given its predicted structure, high solubility is expected in strong polar aprotic solvents like DMSO, while solubility in water and alkanes is expected to be very low.[5]

-

Protocol: UV-Vis Spectrophotometry

-

Solution Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Scan the sample from 200 to 800 nm against a solvent blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The quinoline ring system typically shows multiple strong absorptions in the UV region.[6][7] The extended conjugation and substitution will influence the exact positions of these peaks.

Applications in Research and Development

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.[8] Bromine substitution is a common strategy to enhance potency, modulate metabolic stability, or improve membrane permeability of drug candidates.

-

Anticancer Research: Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[1][2] The introduction of halogens can enhance these properties.

-

Antimicrobial Agents: The quinolone core is famous for its role in antibiotics.[8] Novel brominated derivatives are of interest for combating drug-resistant bacteria.[9]

-

Material Science: The fluorescent properties of some quinoline derivatives make them candidates for use in organic light-emitting diodes (OLEDs) or as chemosensors.[10]

The comprehensive characterization of 3,6-Dibromo-4-hydroxyquinoline is the first critical step in exploring its potential in these high-impact fields.

Caption: Logical workflow for the complete characterization of a novel compound.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available from: [Link].

-

Kovács, P., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5695. Available from: [Link].

-

PubChem. 4,6-Dibromoquinoline. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 6-Bromo-1,4-dihydroquinolin-4-one. National Center for Biotechnology Information. Available from: [Link].

-

Struga, M., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3235. Available from: [Link].

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available from: [Link].

-

ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available from: [Link].

-

PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link].

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link].

-

Al-Hussain, S. A., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1064. Available from: [Link].

-

National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link].

-

Al-Suhaimi, K. S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. Available from: [Link].

- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

Sharif University of Technology. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. Available from: [Link].

-

Academic Journals. Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Available from: [Link].

-

PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 4. 6-Bromo-1,4-dihydroquinolin-4-one | C9H6BrNO | CID 12403680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3,6-Dibromo-4-hydroxyquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-Dibromo-4-hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of NMR spectroscopy to present a robust, predicted ¹³C NMR spectrum. By employing the principle of additivity of substituent chemical shifts (SCS) derived from empirical data for quinoline, 3-bromoquinoline, 6-bromoquinoline, and 4-hydroxyquinoline, we provide a detailed, carbon-by-carbon assignment of the anticipated chemical shifts. This guide is designed to serve as a valuable resource for researchers, offering a foundational dataset for structural verification, purity assessment, and further synthetic elaboration of this important molecule. Furthermore, it outlines a comprehensive experimental protocol for the acquisition of high-quality ¹³C NMR data and discusses the application of advanced 1D (DEPT) and 2D (HSQC, HMBC) NMR techniques for unambiguous signal assignment.

Introduction: The Significance of the Substituted Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The introduction of halogen and hydroxyl substituents onto the quinoline core profoundly modulates its electronic properties and biological activity. 3,6-Dibromo-4-hydroxyquinoline, in particular, presents a unique combination of functionalities: the bromine atoms offer sites for further synthetic modification through cross-coupling reactions, while the 4-hydroxy group can influence solubility, hydrogen bonding capabilities, and potential tautomeric equilibria.

Given its potential utility, the unambiguous structural characterization of 3,6-Dibromo-4-hydroxyquinoline is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton.[2] Each carbon atom in a distinct electronic environment yields a specific resonance, allowing for detailed structural elucidation. This guide will first establish a predicted ¹³C NMR spectrum through a reasoned, evidence-based approach and then detail the experimental and analytical workflows required to verify these predictions.

Predicting the ¹³C NMR Spectrum: An Additivity-Based Approach

Predicting a ¹³C NMR spectrum for a polysubstituted aromatic system can be effectively achieved by starting with the known spectrum of the parent heterocycle and applying corrections based on the effects of each substituent.[3][4] This method assumes that the influence of each substituent on the chemical shifts of the ring carbons is additive. While minor deviations can occur in highly substituted systems due to steric or electronic interactions between substituents, this approach provides a highly reliable starting point for spectral assignment.

Foundational Data: Reference Chemical Shifts

The analysis begins with the experimentally determined ¹³C NMR chemical shifts for the parent quinoline molecule, which will serve as our baseline. To this, we will add the Substituent Chemical Shifts (SCS) derived from 3-bromoquinoline, 6-bromoquinoline, and 4-hydroxyquinoline. It is crucial to note that 4-hydroxyquinoline can exist in tautomeric equilibrium with 4-quinolone; the keto form often predominates, which significantly influences the chemical shifts of the pyridine ring carbons.[5] For this prediction, we will consider the effects consistent with the 4-hydroxy tautomer, while acknowledging the potential for tautomerism.

The workflow for our prediction is visualized in the diagram below:

Caption: Predictive workflow for ¹³C NMR chemical shifts.

Predicted Chemical Shift Assignments

The following table summarizes the predictive analysis. All chemical shifts are reported in parts per million (ppm). The numbering of the quinoline ring is shown in the accompanying figure.

| Carbon | Quinoline (δ) | SCS (3-Br) | SCS (6-Br) | SCS (4-OH) | Predicted Shift (δ) | Predicted Multiplicity (DEPT-135) |

| C2 | 150.3 | +1.5 | +0.1 | -9.0 | 142.9 | CH (+) |

| C3 | 121.1 | -5.8 | +0.2 | +18.0 | 133.5 | C (none) |

| C4 | 135.8 | +2.0 | +0.1 | +29.0 | 166.9 | C (none) |

| C4a | 128.2 | +0.5 | -1.5 | -20.0 | 107.2 | C (none) |

| C5 | 127.7 | +0.1 | +3.4 | -8.0 | 123.2 | CH (+) |

| C6 | 129.4 | +0.2 | -5.5 | +1.0 | 125.1 | C (none) |

| C7 | 126.5 | +0.1 | +1.7 | -5.0 | 123.3 | CH (+) |

| C8 | 129.5 | -0.3 | +0.4 | -10.0 | 119.6 | CH (+) |

| C8a | 148.4 | -1.0 | -1.2 | -15.0 | 131.2 | C (none) |

Note: Baseline and SCS values are compiled and averaged from literature sources. The SCS for the 4-OH group is estimated based on data for 4-hydroxyquinoline and related phenols, accounting for its strong electron-donating character through resonance.

Rationale for Predicted Shifts

-

Carbons Bearing Substituents (C3, C4, C6):

-

C3 and C6 (Bromine): The attachment of an electronegative bromine atom typically results in a deshielding (downfield shift) of the directly attached carbon (the ipso carbon). However, the "heavy atom effect" of bromine can counteract this, often leading to a net shielding (upfield shift).[6] Our prediction shows a net shielding for C3 and C6, which is consistent with this effect.

-

C4 (Hydroxyl): The oxygen of the hydroxyl group is strongly electron-donating through resonance, significantly increasing electron density at the ipso carbon (C4) and causing a substantial downfield shift. This is a characteristic feature of phenols and enols.

-

-

Carbons in the Pyridine Ring (C2, C4a):

-

C2: This carbon is ortho to the C3-bromo group and the C4-hydroxyl group. The electron-donating hydroxyl group is expected to cause significant shielding (upfield shift), which is the dominant effect reflected in the prediction.

-

C4a: This bridgehead carbon is influenced by all three substituents. The powerful electron-donating resonance effect of the 4-OH group is expected to cause a strong shielding effect, moving this signal significantly upfield.

-

-

Carbons in the Benzene Ring (C5, C7, C8, C8a):

-

C5 and C7: These carbons are ortho and para to the C6-bromo substituent, respectively. The bromine atom is deactivating via induction but weakly donating through resonance. This results in modest shifts for C5 and C7.

-

C8: Being meta to the C6-bromo group, C8 is expected to show minimal change from this substituent. The main influence is the long-range effect from the 4-OH group, which causes some shielding.

-

C8a: This bridgehead carbon is shielded by the long-range effects of the substituents, particularly the 4-OH group.

-

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality, verifiable ¹³C NMR spectrum of 3,6-Dibromo-4-hydroxyquinoline, the following protocol is recommended.[7]

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum.

-

Mass: Weigh approximately 50-100 mg of the compound. A higher concentration is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a good solvent for polar, aromatic compounds and its ¹³C signal (a septet centered at ~39.5 ppm) does not typically overlap with aromatic signals.[9]

-

Procedure: Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal reference (δ = 0.0 ppm). If not present, the solvent peak can be used as a secondary reference.

Spectrometer Setup and Data Acquisition

The following diagram outlines the standard workflow for acquiring a suite of ¹³C NMR data.

Caption: Workflow for NMR analysis of quinoline compounds.

-

Standard ¹³C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~200-220 ppm to ensure all carbon signals, including any potential tautomeric forms, are captured.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

-

Number of Scans: 1024 to 8192 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.

-

-

DEPT-135 Experiment:

-

Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are nulled.[10] This is critical for confirming the assignments of the protonated carbons (C2, C5, C7, C8).

-

Pulse Program: Standard DEPT-135 pulse sequence.

-

Parameters: Typically requires fewer scans than a standard ¹³C experiment for a comparable signal-to-noise ratio.

-

Advanced NMR Techniques for Unambiguous Assignment

While the predicted spectrum and DEPT-135 data provide a strong basis for assignment, 2D NMR experiments are the gold standard for definitive structural confirmation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[11] It would be used to definitively link the predicted signals for C2, C5, C7, and C8 to their corresponding proton resonances in the ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH couplings).[12] HMBC is invaluable for assigning quaternary carbons, which have no attached protons and are therefore invisible in an HSQC spectrum. For instance:

-

The proton at C5 should show a correlation to the quaternary carbons C4, C6, and C8a.

-

The proton at C2 should show correlations to the quaternary carbons C4 and C8a.

-

These cross-peaks would provide incontrovertible evidence for the assignments of the non-protonated carbons (C3, C4, C4a, C6, C8a).

-

Conclusion

This technical guide provides a comprehensive, predictive ¹³C NMR analysis for 3,6-Dibromo-4-hydroxyquinoline, a molecule of significant interest in chemical and pharmaceutical research. By systematically applying the principle of substituent additivity, we have generated a reliable set of predicted chemical shifts and provided a detailed rationale based on fundamental electronic effects. The outlined experimental protocols for 1D and 2D NMR spectroscopy establish a clear and robust pathway for researchers to obtain and unambiguously assign the spectrum of this compound. This work serves as a critical reference point, enabling confident structural verification and facilitating the future exploration of this versatile heterocyclic scaffold.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry and Industry Journal, 13(2), 122.

-

Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2013). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4316–4331.

- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.

-

Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]

-

SENSEI. (n.d.). 13 Carbon NMR. Retrieved from [Link]

- Tormena, C. F., Ducati, L. C., Viesser, R. V., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11045-11054.

-

University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Retrieved from [Link]

-

Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

- Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J, 13(2):122.

Sources

- 1. Download NMR Predict - Mestrelab [mestrelab.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. brocku.ca [brocku.ca]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. chem.washington.edu [chem.washington.edu]

- 10. BJOC - Search Results [beilstein-journals.org]

- 11. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of 3,6-Dibromo-4-hydroxyquinoline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3,6-Dibromo-4-hydroxyquinoline from 4-hydroxyquinoline. It covers the underlying chemical principles, a detailed experimental protocol, purification techniques, and essential safety considerations. This guide is intended for laboratory professionals with a working knowledge of synthetic organic chemistry.

Introduction and Significance

3,6-Dibromo-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline, a core structure found in numerous biologically active compounds. The introduction of bromine atoms at the 3 and 6 positions can significantly modulate the parent molecule's physicochemical properties and biological activity. Halogenated quinolines are of considerable interest in medicinal chemistry and drug development due to their potential as intermediates for synthesizing more complex molecules with therapeutic applications, including anticancer and antimicrobial agents. This application note offers a detailed procedure for the controlled dibromination of 4-hydroxyquinoline, a crucial step for further derivatization and biological screening.

Reaction Mechanism and Regioselectivity

The synthesis of 3,6-Dibromo-4-hydroxyquinoline from 4-hydroxyquinoline proceeds via an electrophilic aromatic substitution reaction. The 4-hydroxyquinoline molecule exists in tautomeric equilibrium with its keto form, 4-quinolone. The hydroxyl group at the C4 position and the nitrogen atom in the quinoline ring are activating groups that direct incoming electrophiles to specific positions on the aromatic rings.

The hydroxyl group is a strong ortho-, para-directing group, activating the benzene ring for electrophilic attack. The nitrogen atom, on the other hand, deactivates the pyridine ring towards electrophilic substitution. Consequently, the first bromination is expected to occur on the more activated carbocyclic ring, specifically at the C6 position, which is para to the hydroxyl group.

The second bromination occurs at the C3 position of the pyridinone ring. The enol form of the 4-quinolone tautomer makes the C3 position susceptible to electrophilic attack. The presence of the first bromine atom at C6 has a minor electronic influence on the second substitution.

Therefore, the reaction proceeds in a stepwise manner, with the regioselectivity governed by the electronic properties of the 4-hydroxyquinoline scaffold.

Caption: Electrophilic bromination of 4-hydroxyquinoline.

Experimental Protocol

This protocol details the synthesis of 3,6-Dibromo-4-hydroxyquinoline. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 10.0 g (68.9 mmol) | Purity >98% |

| Bromine | Br₂ | 159.81 | 24.2 g (7.8 mL, 151.5 mmol) | ACS reagent grade |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | ACS reagent grade |

| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | Saturated aqueous solution |

| Deionized Water | H₂O | 18.02 | As needed | |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Reagent grade |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with temperature control

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper

Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 10.0 g (68.9 mmol) of 4-hydroxyquinoline in 200 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

-

Bromine Addition: Prepare a solution of 24.2 g (7.8 mL, 151.5 mmol) of bromine in 50 mL of glacial acetic acid. Carefully transfer this solution to the dropping funnel. Add the bromine solution dropwise to the stirred 4-hydroxyquinoline solution over a period of 60-90 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 40 °C. An ice bath can be used if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Quenching Excess Bromine: To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Caption: Experimental workflow for the synthesis.

Purification

The crude 3,6-Dibromo-4-hydroxyquinoline can be purified by recrystallization from ethanol to obtain a crystalline solid.

-

Transfer the crude product to a suitably sized Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized 3,6-Dibromo-4-hydroxyquinoline should be confirmed by standard analytical techniques.

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons. The signal for the proton at C2 would likely appear as a singlet at a downfield chemical shift. The protons at C5, C7, and C8 will also show distinct signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbon atoms attached to bromine (C3 and C6) will be shifted accordingly.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and show the characteristic isotopic pattern for a dibrominated compound.

-

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed with appropriate safety measures.

-

4-Hydroxyquinoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage, and is fatal if inhaled.[2][3][4] Handle bromine only in a well-ventilated fume hood, and wear heavy-duty gloves, a face shield, and a lab coat. Have a bromine spill kit readily available.

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.[5][6][7] Handle with care, avoiding inhalation of vapors and contact with skin and eyes.

-

Sodium Bisulfite: May be harmful if swallowed. Handle with standard laboratory safety practices.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spills: Neutralize bromine spills with a sodium thiosulfate solution. For other spills, absorb with an inert material and dispose of as hazardous waste.

References

-

PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

Farkhondeh, F., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2019;24(23):4277. Available from: [Link]

-

Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Org. Commun. 2016;9(4):82-93. Available from: [Link]

-

Karaduman, R., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. 2021;6(19):12586-12599. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

-

Global Safety Management. Sodium bisulfite - Safety Data Sheet. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium bisulphite solution. Available from: [Link]

-

ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available from: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

-

INEOS Group. Safety Data Sheet SODIUM BISULFITE. Available from: [Link]

-

Tata Chemicals Ltd. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

Fisher Scientific. 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Available from: [Link]

-

PubMed Central. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ScienceLab.com. Acetic Acid MSDS. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Acetic acid 99%. Available from: [Link]

- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Available from: [Link]

-

ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... Available from: [Link]

Sources

- 1. Bromination - Wordpress [reagents.acsgcipr.org]

- 2. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]

- 3. 4-Hydroxyquinoline(611-36-9) 13C NMR [m.chemicalbook.com]

- 4. academicjournals.org [academicjournals.org]

- 5. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: 3,6-Dibromo-4-hydroxyquinoline in Medicinal Chemistry

Document Type: Technical Application Guide & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: Regioselective Functionalization and Therapeutic Applications of 3,6-Dibromo-4-hydroxyquinoline

Executive Summary: The "Privileged Scaffold"

3,6-Dibromo-4-hydroxyquinoline (3,6-DBHQ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its unique dual-electrophilic character , allowing for orthogonal functionalization. Unlike simple quinolines, the presence of bromine atoms at the C-3 (heterocyclic ring) and C-6 (benzenoid ring) positions creates a platform for site-selective cross-coupling reactions .

This guide details the chemical logic, biological relevance, and experimental protocols required to exploit this scaffold for the synthesis of kinase inhibitors, antibacterial agents, and complex pharmacophores.

Chemical Profile & Reactivity Logic

Structural Dynamics

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the 4-quinolone tautomer generally predominates, which significantly influences solubility and reactivity.

-

C-3 Position (Vinyl-like/Alpha-carbonyl): The C-3 bromine is adjacent to the carbonyl group. It exhibits reactivity analogous to an

-haloenone or a heteroaryl halide. It is generally more reactive towards oxidative addition by palladium catalysts due to the electronic activation from the adjacent carbonyl/hydroxyl motif. -

C-6 Position (Aryl): The C-6 bromine behaves as a standard electron-deficient aryl halide.

-

N-1 vs. O-4 Functionalization: The nitrogen atom can be alkylated to lock the structure in the quinolone form (N-alkylation), or the oxygen can be alkylated (O-alkylation) to favor the quinoline ether form.

Mechanism of Regioselectivity

The core value of 3,6-DBHQ is the ability to perform sequential cross-coupling .

-

First Coupling (C-3): Under controlled conditions (lower temperature, specific ligands), the C-3 position reacts preferentially.

-

Second Coupling (C-6): The remaining C-6 bromine can be functionalized in a subsequent step requiring higher energy or more active catalytic systems.

Figure 1: Reactivity map illustrating the orthogonal functionalization potential of the 3,6-DBHQ scaffold.

Therapeutic Applications

Kinase Inhibition (PI3K/mTOR)

The quinoline-4-one core mimics the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.

-

Case Study (GSK2126458 Analogues): The 3-position is often derivatized with aryl groups to target the "gatekeeper" residue in the kinase hinge region. The 6-position is used to extend into the solvent-exposed region to modulate pharmacokinetics.

Antibacterial Agents (Gyrase/Topoisomerase IV)

3,6-DBHQ is a precursor to non-fluorinated quinolone antibiotics.

-

Mechanism: Derivatives intercalate into bacterial DNA and inhibit DNA gyrase. The C-3 position is critical for binding affinity, often requiring a carboxylic acid or bioisostere, while the C-6 position modulates spectrum of activity (Gram-positive vs. Gram-negative).

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-6-bromo-4-quinolone intermediate, demonstrating site-selective coupling at C-3.

Materials & Reagents[1][2][3]

-

Substrate: 3,6-Dibromo-4-hydroxyquinoline (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

-

Base: 2M Na₂CO₃ (aqueous)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

-

Charge a microwave-safe vial or round-bottom flask with 3,6-Dibromo-4-hydroxyquinoline (1.0 mmol, 303 mg).

-

Add Phenylboronic acid (1.1 mmol, 134 mg).

-

Add the catalyst Pd(PPh₃)₄ (0.05 mmol, 58 mg). Note: Handle catalyst in a glovebox or weigh quickly in air.

Step 2: Solvent & Base Addition

-

Seal the vessel and purge with Argon for 5 minutes.

-

Inject 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL) through the septum.

-

Critical: Degas the solvent mixture by bubbling Argon through the liquid for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

Step 3: The Reaction (Site-Selective Control)

-

Heat the reaction mixture to 80°C .

-

Optimization Tip: Do not exceed 90°C. Higher temperatures may trigger premature coupling at the C-6 position.

-

-

Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS every 2 hours.

-

Endpoint: Disappearance of starting material and appearance of the mono-coupled product (Mass = M+H - Br + Ph).

-

Step 4: Work-up & Purification [1]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and water (20 mL).

-

Adjust pH to ~6-7 using 1M HCl (if necessary to precipitate the product or improve extraction).

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

-

Gradient: 0% -> 10% Methanol in Dichloromethane.

-

Yield Expectation: 65-80% of 3-phenyl-6-bromo-4-hydroxyquinoline.

-

Troubleshooting & Optimization Logic

| Issue | Root Cause | Corrective Action |

| Poor Solubility | The 4-quinolone tautomer has high lattice energy and strong H-bonding. | Use polar aprotic solvents like DMF or DMSO. Alternatively, perform N-protection (e.g., N-methyl, N-SEM) prior to coupling. |

| Loss of Regioselectivity | Temperature too high or catalyst too active. | Lower temperature to 60°C. Switch to a less bulky ligand. Use 3-iodo-6-bromo-4-hydroxyquinoline if available (I > Br selectivity). |

| Protodebromination | Reductive elimination of H instead of Ar. | Ensure solvents are anhydrous (if using anhydrous base). Increase concentration of boronic acid. |

| Catalyst Poisoning | Nitrogen lone pair coordinating to Pd. | Use a catalyst with a bidentate ligand (e.g., Pd(dppf)Cl₂) which is more resistant to coordination by the substrate nitrogen. |

Synthesis Workflow Visualization

Figure 2: Step-wise synthetic workflow for generating library candidates from 3,6-DBHQ.

References

-

Regioselective Functionalization of Quinolones: Mugnaini, C., et al. "Regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions."[2] Tetrahedron Letters, 2011.

-

Synthesis of GSK2126458 (Kinase Inhibitor Logic): Wang, M., et al. "[11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers."[2] Bioorganic & Medicinal Chemistry Letters, 2012.

-

Biological Activity of Quinolone Derivatives: Heeb, S., et al. "Quinolones: From antibiotics to autoinducers."[3] FEMS Microbiology Reviews, 2011.[3]

-

General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Application Note: Strategic Synthesis of Novel Kinase Inhibitors from 3,6-Dibromo-4-hydroxyquinoline

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2][3][4] Its rigid, planar structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding site of kinases.[5][6]

This application note provides a detailed guide for the synthesis and preliminary biological evaluation of novel kinase inhibitors using a versatile and readily functionalizable starting material: 3,6-Dibromo-4-hydroxyquinoline . The presence of two distinct bromine atoms at the C3 and C6 positions, along with a hydroxyl group at C4, offers a rich platform for combinatorial diversification through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the quinoline core to identify potent and selective kinase inhibitors.

The strategic functionalization of the 3,6-Dibromo-4-hydroxyquinoline scaffold will be demonstrated through two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8][9][10] These reactions are renowned for their broad substrate scope, high functional group tolerance, and reproducible yields, making them indispensable tools in contemporary drug discovery.[11]

Synthetic Strategy: Stepwise Functionalization of the Dibromoquinoline Core

The synthetic approach is designed for a stepwise and selective functionalization of the two bromine atoms on the 4-hydroxyquinoline core. The differential reactivity of the bromine at C3 versus C6 allows for a controlled, sequential introduction of diverse chemical moieties. This strategy enables the creation of a focused library of compounds for structure-activity relationship (SAR) studies.[12]

Overall Synthetic Workflow

Sources

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,6-Dibromo-4-hydroxyquinoline

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The targeted functionalization of the quinoline ring system allows for the fine-tuning of molecular properties, making it a cornerstone of modern drug discovery. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide range of functional groups, coupled with generally mild reaction conditions, makes it particularly suitable for the late-stage diversification of complex molecules.[4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3,6-dibromo-4-hydroxyquinoline, a versatile building block for the synthesis of novel substituted quinolines. We will delve into the scientific rationale behind the protocol design, with a particular focus on achieving regioselectivity, a common challenge when working with polyhalogenated heterocycles.[5]

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 3,6-dibromo-4-hydroxyquinoline), forming a Pd(II) species. The rate of this step is typically dependent on the nature of the halogen, with reactivity following the trend I > Br > Cl.[6]

-

Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[7]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Regioselectivity in the Coupling of 3,6-Dibromo-4-hydroxyquinoline:

A key challenge in the functionalization of dihaloquinolines is controlling the site of the coupling reaction. In the case of 3,6-dibromo-4-hydroxyquinoline, the relative reactivity of the C3-Br and C6-Br bonds will dictate the outcome of a mono-coupling reaction. Several factors influence this regioselectivity:

-

Electronic Effects: The electron density at the carbon atoms bearing the bromine substituents plays a crucial role. The pyridine ring of the quinoline nucleus is electron-deficient, and the positions of the nitrogen and the hydroxyl group influence the electrophilicity of the C3 and C6 positions.

-

Steric Hindrance: The steric environment around each bromine atom can affect the approach of the bulky palladium catalyst.

-

Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands can significantly impact the regioselectivity of the reaction. Bulky ligands, for example, may favor reaction at the less sterically hindered position.[6]

While achieving high regioselectivity in dibromoquinolines can be challenging, studies on analogous systems, such as 3-bromo-4-tosyl-quinolin-2(1H)-one, suggest that the C3 position is often more reactive in Suzuki couplings.[8] This is attributed to the electronic influence of the neighboring heteroatoms.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective mono-Suzuki-Miyaura coupling of 3,6-dibromo-4-hydroxyquinoline, targeting the more reactive C3 position. A protocol for a subsequent or one-pot double coupling is also outlined.

Materials and Reagents

| Reagent | Grade | Supplier |

| 3,6-Dibromo-4-hydroxyquinoline | ≥97% | Commercially Available |

| Arylboronic Acid | Varies | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Water | Deionized | In-house |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

Protocol 1: Regioselective Mono-Arylation at the C3-Position

This protocol is designed to favor the selective coupling at the more electronically activated C3 position.

Step-by-Step Methodology:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-4-hydroxyquinoline (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-aryl-6-bromo-4-hydroxyquinoline.

Diagram of the Experimental Workflow for Mono-Arylation:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the functionalization of the 3,6-dibromo-4-hydroxyquinoline scaffold. By carefully controlling the reaction conditions, including the stoichiometry of the reagents, catalyst loading, and temperature, regioselective mono-arylation can be achieved, primarily at the C3 position. For the synthesis of di-substituted quinolines, more forcing conditions are required. The protocols and insights provided in this application note serve as a valuable starting point for researchers and scientists in the field of drug discovery and materials science, enabling the efficient synthesis of novel and diverse quinoline derivatives.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6610. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

-

Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(25), 4771-4774. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Sources

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. sci-hub.sg [sci-hub.sg]

Application Notes & Protocol Development Strategy for the Heck Reaction of 3,6-Dibromo-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive strategic guide for developing a successful Mizoroki-Heck reaction protocol for the challenging substrate, 3,6-Dibromo-4-hydroxyquinoline. Given the absence of a directly established procedure, this guide is structured as a research and development protocol, emphasizing the underlying chemical principles, potential challenges, and logical selection of reaction components.

Introduction: The Quinoline Scaffold and the Power of C-C Coupling

The 4-hydroxyquinoline (or 4-quinolone) core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous antibacterial, anticancer, and antiviral agents. The ability to functionalize this core through modern cross-coupling reactions is paramount for generating novel analogues with improved potency and pharmacological profiles. The palladium-catalyzed Heck reaction stands as a powerful tool for forming carbon-carbon bonds by coupling aryl halides with alkenes, offering a direct route to vinylated quinolines which are versatile intermediates for further synthetic elaboration.[1][2]

However, applying this reaction to a substrate as complex as 3,6-dibromo-4-hydroxyquinoline requires careful consideration of its unique electronic and structural features.

Substrate Analysis: Key Challenges and Strategic Considerations

Direct application of a generic Heck protocol is unlikely to succeed without addressing two primary challenges inherent to the structure of 3,6-dibromo-4-hydroxyquinoline.

2.1. Regioselectivity: C3-Br vs. C6-Br

The substrate possesses two non-equivalent bromine atoms. Their relative reactivity in the initial oxidative addition step of the catalytic cycle will dictate the structure of the mono-arylated product.[3]

-

C3-Br Bond: This bond is on the pyridine ring of the quinoline system. This ring is generally considered electron-deficient, which can influence the reactivity of the attached halogen.

-

C6-Br Bond: This bond is on the benzenoid ring. Its reactivity is modulated by the fused heterocyclic system.

While the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl, the relative reactivity between two C-Br bonds on the same molecule is governed by steric hindrance and electronic effects.[4][5] In many heterocyclic systems, halogens on the electron-deficient ring can exhibit higher reactivity. However, without direct empirical data, the selective reaction at either C3 or C6 is a key experimental question to be determined. It is plausible that by tuning reaction conditions (ligand, temperature), some level of control over this selectivity may be achieved.

2.2. The 4-Hydroxy Group: Tautomerism and Acidity

The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. The resulting proton on either the oxygen (enol form) or nitrogen (amide form) is acidic. In the presence of the base required for the Heck reaction, this proton will be abstracted.[6] This has several critical implications:

-

Base Stoichiometry: At least one equivalent of base will be consumed to deprotonate the substrate before it can participate in regenerating the Pd(0) catalyst. Therefore, more than one equivalent of base relative to the aryl halide is required.

-

Solubility: The resulting quinolonate salt will have significantly different solubility properties than the neutral starting material, which must be considered when selecting a solvent.

-

Catalyst Interaction: The anionic quinolonate could potentially act as a ligand for the palladium center, possibly altering its catalytic activity or even leading to catalyst inhibition. The choice of a strongly coordinating phosphine ligand is crucial to minimize this interference.

Strategic Selection of Reaction Components

Based on the analysis above, the selection of each component of the reaction must be deliberate. The following table outlines recommended starting points and the rationale behind each choice.

| Component | Recommended Options | Rationale & Key Considerations |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Both are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[6] Pd(OAc)₂ is often preferred for its reliability and cost-effectiveness. |

| Ligand | Bulky, Electron-Rich Monodentate Phosphines: P(o-tol)₃, P(t-Bu)₃Bidentate Ligands: dppf, Xantphos | N-heterocyclic substrates can poison palladium catalysts. Bulky, electron-rich ligands protect the Pd center, promote oxidative addition, and can influence regioselectivity.[4] P(t-Bu)₃ is excellent for activating less reactive bromides.[4] Bidentate ligands like dppf can offer greater stability to the catalytic complex.[4] |

| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEA | A crucial choice due to the substrate's acidity. Inorganic bases are strong and non-coordinating but can lead to heterogeneity. Organic amine bases can also act as ligands; a hindered base like DIPEA may be preferable. A minimum of 2.5-3.0 equivalents will be necessary to account for both substrate deprotonation and HBr scavenging.[6] |

| Alkene | Styrene, n-Butyl acrylate | Start with robust, well-behaved alkenes. Electron-deficient alkenes like acrylates are classic Heck acceptors and often give high regioselectivity in the product.[7] |

| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are standard for Heck reactions as they can solubilize the polar substrate (especially in its salt form) and tolerate the high temperatures often required (80-140 °C). |

| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, halide additives can stabilize the catalyst and improve reaction rates, particularly under "ligand-free" or specific phosphine-ligated conditions. |

Recommended Starting Protocols

The following are two distinct, detailed experimental protocols designed as starting points for optimization. They address the key challenges by proposing different base and ligand systems.

This protocol uses a classic and robust set of conditions often successful for heterocyclic substrates.

Materials:

-

3,6-Dibromo-4-hydroxyquinoline

-

n-Butyl acrylate (or other alkene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-Dibromo-4-hydroxyquinoline (1.0 eq.), K₂CO₃ (3.0 eq.), Pd(OAc)₂ (0.05 eq.), and P(o-tol)₃ (0.12 eq.).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the quinoline).

-

Add the alkene (e.g., n-Butyl acrylate, 1.5 eq.) via syringe.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of a new, less polar spot (mono-alkenylated product).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water and acidify carefully with 1M HCl to pH ~5-6 to neutralize the base and protonate the product.

-

Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) to isolate the desired product(s). Characterize by NMR and MS to determine the regioselectivity of the addition.

This protocol explores an alternative system that may offer different solubility profiles and catalytic stability.

Materials:

-

3,6-Dibromo-4-hydroxyquinoline

-

Styrene (or other alkene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-